Bromosyl(trifluoro)methane

Description

Significance of Perfluoroalkyl Moieties in Contemporary Chemical Research

Perfluoroalkyl moieties, characterized by the C_nF_{2n+1}– structure, have become increasingly important in modern chemical research due to the unique properties they impart to molecules. nih.gov The carbon-fluorine bond is exceptionally strong and stable, leading to high thermal and chemical stability in compounds containing these groups. nih.govmdpi.com This robustness, combined with their hydrophobic and oleophobic (oil-repelling) nature, makes perfluoroalkylated substances highly valuable in a wide array of applications. nih.govrsc.org

In the realm of materials science, polymers incorporating perfluoroalkyl moieties are used to create surfaces that repel stains, soil, and grease. nih.gov In the pharmaceutical and agrochemical industries, the introduction of a trifluoromethyl (CF₃) group, a common perfluoroalkyl moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. nih.govacademie-sciences.fr This is because the strong C-F bonds are resistant to metabolic breakdown by enzymes. nih.gov The trifluoromethyl group's strong electron-withdrawing nature can also influence a molecule's acidity and reactivity in predictable ways. mdpi.com Consequently, the strategic incorporation of perfluoroalkyl groups is a key strategy in the development of new drugs, pesticides, and advanced materials. nih.govresearchgate.net

Overview of Sulfinyl Halides within the Broader Landscape of Organosulfur Chemistry

Sulfinyl halides, with the general formula RS(O)X where R is an organic group and X is a halogen, are a class of organosulfur compounds that feature a sulfur atom in a pyramidal bonding environment. wikipedia.orgacs.org They are formally derivatives of sulfinic acids (RSO₂H) and are situated between sulfenyl halides (RSX) and sulfonyl halides (RSO₂X) in terms of the oxidation state of the sulfur atom. wikipedia.orgwikipedia.org

The reactivity of sulfinyl halides is characterized by the electrophilic nature of the sulfur atom, making them susceptible to attack by nucleophiles. For instance, they react with alcohols and amines to form sulfinate esters (RS(O)OR') and sulfinamides (RS(O)NR'₂), respectively. britannica.com These reactions are fundamental in organic synthesis for the creation of various sulfur-containing functional groups. Chiral sulfinamides, in particular, have found significant use as auxiliaries in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. wikipedia.org

The stability and reactivity of sulfinyl halides are influenced by both the organic substituent (R) and the halogen (X). Generally, the stability decreases down the halogen group, with sulfinyl fluorides being more stable than chlorides, bromides, and iodides. This trend is a crucial consideration in their synthesis, handling, and application in chemical reactions.

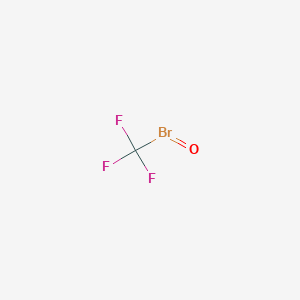

Research Context and Fundamental Importance of Bromosyl(trifluoro)methane (CF₃S(O)Br) in Fluorine Chemistry

This compound, with the chemical formula CF₃S(O)Br, is a specific and highly reactive member of the trifluoromethylsulfinyl halide family. chemsrc.com Its importance in fluorine chemistry stems from the unique combination of the highly electronegative trifluoromethyl group and the reactive sulfinyl bromide functionality. The CF₃ group exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the S(O)Br group, making it a valuable reagent and a subject of fundamental research interest.

The study of CF₃S(O)Br and its analogs, such as trifluoromethanesulfinyl chloride (CF₃S(O)Cl), is crucial for developing new methods for introducing the trifluoromethylsulfinyl (CF₃S(O)) group into organic molecules. researchgate.net This functional group is of growing interest in medicinal chemistry and materials science due to its unique electronic and lipophilicity properties. researchgate.net Research into the synthesis, structure, and reactivity of this compound provides valuable insights into the fundamental principles of fluorine and sulfur chemistry. It helps chemists understand how the interplay between different functional groups affects molecular properties and reactivity, paving the way for the design of new reagents and the synthesis of novel fluorinated compounds with tailored properties. Theoretical studies on such molecules also contribute to a deeper understanding of chemical bonding and reaction mechanisms involving these highly functionalized species. nih.gov

Structure

2D Structure

Properties

CAS No. |

323202-74-0 |

|---|---|

Molecular Formula |

CBrF3O |

Molecular Weight |

164.91 g/mol |

IUPAC Name |

bromosyl(trifluoro)methane |

InChI |

InChI=1S/CBrF3O/c3-1(4,5)2-6 |

InChI Key |

WZHZTCHOJNCAPO-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)Br=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Bromosyl Trifluoro Methane and Analogous Perfluoroalkylsulfinyl Halides

Precursor-Based Synthetic Pathways

These synthetic routes utilize well-defined starting materials that undergo specific transformations to yield the desired sulfinyl halide products.

A primary route to perfluoroalkylsulfinyl halides involves the derivatization of trifluoromethanesulfinate salts. Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a common and versatile precursor in this context. researchgate.net The synthesis of trifluoromethanesulfinyl chloride, an analogue of bromosyl(trifluoro)methane, exemplifies this approach. In a typical industrial process, sodium trifluoromethanesulfinate is reacted with a chlorinating agent such as thionyl chloride (SOCl₂). google.com

The process involves charging a synthesis kettle with thionyl chloride, which is then heated to reflux and subsequently cooled. Sodium trifluoromethanesulfinate is then introduced into the cooled thionyl chloride. google.com The reaction mixture is maintained at a low temperature initially and then allowed to warm, after which the product, trifluoromethanesulfinyl chloride, is isolated by distillation. google.com This method highlights the conversion of the sulfinate anion to the corresponding sulfinyl chloride.

Table 1: Synthesis of Trifluoromethanesulfinyl Chloride from Sodium Trifluoromethanesulfinate

| Precursor | Reagent | Temperature Conditions | Product |

| Sodium Trifluoromethanesulfinate | Thionyl Chloride | Cooled to 0-5 °C for feeding, then warmed to 15-20 °C google.com | Trifluoromethanesulfinyl Chloride |

Another significant synthetic strategy begins with the more oxidized perfluoroalkyl sulfonyl halides (CF₃SO₂X). These compounds can be converted to the desired sulfinyl halides through deoxygenation reactions.

The deoxygenation of perfluoroalkyl sulfonyl halides using phosphorus trihalides is a direct method for preparing perfluoroalkylsulfinyl halides. Research has shown that fluoroaliphatic sulfonyl halides are reduced by phosphorus trihalides to form intermediate perfluoroalkane sulfinyl halides. fluorine1.ru

Specifically, the interaction of trifluoromethanesulfonyl bromide (CF₃SO₂Br) with one molar equivalent of phosphorus trichloride (B1173362) (PCl₃) at room temperature yields trifluoromethanesulfinyl chloride (CF₃S(O)Cl). This product can be isolated from the reaction mixture with a 40% yield. fluorine1.ru This reaction demonstrates a clear deoxygenation of the sulfonyl group to a sulfinyl group, accompanied by a halogen exchange on the sulfur atom. The reducing potential of phosphorus tribromide (PBr₃) is noted to be considerably higher than that of phosphorus trichloride. fluorine1.ru

Table 2: Deoxygenation of Trifluoromethanesulfonyl Bromide

| Starting Material | Reagent | Molar Ratio (Substrate:Reagent) | Temperature | Product | Yield |

| Trifluoromethanesulfonyl Bromide | Phosphorus Trichloride | 1:1 | Room Temperature | Trifluoromethanesulfinyl Chloride | 40% fluorine1.ru |

Radical chemistry offers an alternative pathway to the precursors required for synthesizing perfluoroalkylsulfinyl halides. The formation of sodium trifluoromethanesulfinate, a key intermediate, can be achieved through a radical-mediated process. This is a significant commercial approach for producing the necessary precursor. beilstein-journals.org

The process involves the reaction of bromotrifluoromethane (B1217167) (CF₃Br) with sulfur dioxide (SO₂) in the presence of a reducing agent like sodium dithionite. beilstein-journals.org This reaction proceeds via a radical mechanism where the trifluoromethyl radical (•CF₃) is generated and subsequently reacts with sulfur dioxide. This pathway is crucial as it provides a foundational material for further derivatization into sulfinyl halides as described in section 2.1.1.

Transformation Reactions of Perfluoroalkyl Sulfonyl Halides (CF₃SO₂X)

Indirect Synthesis and Formation of Related Perfluoroalkylsulfinyl Species

Besides direct synthesis, related perfluoroalkylsulfinyl compounds can be formed through various other reaction sequences, which provides insight into the chemistry of the target molecule and its analogues.

Trifluoromethanesulfinyl chloride (CF₃S(O)Cl) is a closely related analogue to this compound, and its synthesis is well-documented. As previously mentioned, a primary method for its preparation is the reaction of sodium trifluoromethanesulfinate with thionyl chloride. google.com

An alternative process involves a two-step synthesis starting from o-chlorobenzyltrifluoromethane sulfide (B99878). This precursor is first oxidized to obtain o-chlorobenzyltrifluoromethane sulfoxide (B87167). The resulting sulfoxide is then subjected to chlorination to yield trifluoromethanesulfinyl chloride. This method provides the final product in high yield and purity.

Challenges in the Modular Synthesis of Sulfinyl Compounds from Sulfones

A significant challenge in the synthesis of sulfinyl compounds, including trifluoromethanesulfinyl bromide, lies in the precise control of the sulfur oxidation state. The sulfinyl group (S=O) is an intermediate oxidation state between a sulfide (-S-) and a sulfone (-SO₂-).

One of the primary difficulties is the propensity for over-oxidation. When preparing sulfinyl compounds by oxidizing sulfides, it can be difficult to stop the reaction at the sulfoxide stage, often leading to the formation of the corresponding sulfone as an undesired byproduct. nih.gov This necessitates the use of mild and selective oxidizing agents and careful control of reaction conditions such as temperature and stoichiometry. nih.gov

Conversely, the reduction of sulfones to produce sulfinyl compounds is generally not considered a practical or convenient synthetic route. britannica.com This transformation is thermodynamically challenging and often requires harsh reducing agents, which may not be compatible with other functional groups in the molecule. This difficulty limits the modularity of sulfinyl compound synthesis, as sulfones, which are often stable and readily available, cannot typically be used as direct precursors through a simple reduction. This lack of a reliable retro-synthetic pathway from sulfones to sulfinyl compounds means that synthetic strategies must be carefully planned from precursors at or below the desired sulfinyl oxidation state.

Scalability Considerations and Preparative Aspects in Laboratory Synthesis

When considering the laboratory-scale synthesis of trifluoromethanesulfinyl bromide, several practical aspects and scalability factors must be taken into account. These considerations are largely informed by the established procedures for analogous compounds like trifluoromethanesulfonyl bromide.

Starting Material Availability and Purity: The synthesis is contingent on the availability of high-purity starting materials, primarily the precursor to the trifluoromethanesulfinate salt. The purity of this initial material can significantly impact the yield and purity of the final product.

Reaction Conditions Control: The reactions involved, particularly oxidation and halogenation steps, are often exothermic and require precise temperature control to prevent side reactions and ensure safety. For instance, in related industrial processes for trifluoromethanesulfonyl bromide, reactions are conducted in large-scale steel reactors with dedicated cooling systems to maintain temperatures within a narrow range. smolecule.com

Purification: The purification of the final product is a critical step. Trifluoromethanesulfinyl bromide is expected to be a volatile and reactive compound. Distillation is a common method for purifying such compounds. However, their thermal sensitivity must be considered, and distillation under reduced pressure may be necessary to avoid decomposition. In large-scale preparations of the related trifluoromethanesulfonyl bromide, a specialized distillation tower is used for the final purification step, known as rectification, to achieve high purity. smolecule.com

Handling and Stability: Perfluoroalkylsulfinyl halides are reactive compounds and can be sensitive to moisture. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) and storage in a dry environment are crucial to prevent degradation. The inherent stability of the target molecule is also a key consideration; sulfinyl halides can be prone to disproportionation or decomposition over time.

A summary of laboratory-scale synthesis parameters for a related compound, Trifluoromethanesulfonyl bromide , provides insight into the potential requirements for trifluoromethanesulfinyl bromide production.

Example Laboratory Synthesis Parameters (Trifluoromethanesulfonyl bromide):

| Parameter | Details | Reference |

| Reactants | Acetonitrile, Copper powder, Methyl acrylate, Trifluoromethanesulfonyl bromide | fluorine1.ru |

| Reaction Time | Two days | fluorine1.ru |

| Temperature | Room temperature | fluorine1.ru |

| Workup | Volatiles distilled off into a cooled trap (-50°C) at reduced pressure (10 torr) | fluorine1.ru |

| Purification | Distillation of the residue at 10 torr, followed by rectification | fluorine1.ru |

| Yield | 60% | fluorine1.ru |

These parameters highlight the need for controlled conditions and specialized equipment for the successful laboratory synthesis and purification of such reactive organofluorine compounds.

Iii. Reaction Mechanisms and Reactivity Profiles of Bromosyl Trifluoro Methane

Electrophilic Behavior of the Sulfinyl Bromide Moiety

The sulfinyl bromide group in bromosyl(trifluoro)methane exhibits pronounced electrophilic character. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom. This makes it susceptible to attack by various nucleophiles.

This electrophilic behavior is central to its utility in organic synthesis. For instance, it can react with nucleophilic oxygen or nitrogen atoms in substrate molecules, leading to the formation of new sulfur-oxygen or sulfur-nitrogen bonds, with the bromide ion acting as a leaving group. This process is a form of sulfonylation.

Nucleophilic Activation and Transformations

While the sulfur center is electrophilic, the compound can undergo transformations initiated by nucleophilic attack. For instance, nucleophilic substitution reactions at the sulfur atom can lead to the displacement of the bromide ion. The reactivity in these transformations is often modulated by the choice of nucleophile and reaction conditions.

The triflate anion (CF₃SO₃⁻), a related species, is generally considered a poor nucleophile due to its high stability. However, under certain conditions, it can participate in nucleophilic reactions, suggesting that the broader family of trifluoromethylated sulfur compounds can exhibit context-dependent nucleophilicity. nih.gov

Radical Pathways and Single-Electron Transfer (SET) Processes

Beyond its ionic reactivity, this compound and related trifluoromethyl-sulfur compounds are implicated in radical reactions. These pathways often involve single-electron transfer (SET) processes, where the transfer of a single electron initiates a reaction cascade. numberanalytics.comresearchgate.netuva.nlrsc.org SET can be induced thermally or photochemically, leading to the formation of radical ion pairs. rsc.orgnih.gov

Photochemical activation provides a powerful means to initiate radical reactions involving trifluoromethyl-sulfur compounds. irispublishers.commdpi.comsioc-journal.cn Absorption of light can promote the molecule to an excited state, facilitating bond cleavage or electron transfer processes that would otherwise be energetically unfavorable. irispublishers.com For example, photolysis can lead to the homolytic cleavage of bonds, generating radical species. irispublishers.com

In the context of SET, irradiation can induce the transfer of an electron from a donor molecule to an acceptor, creating a radical ion pair. numberanalytics.comuva.nl This process is fundamental to many photoredox catalytic cycles where trifluoromethylating agents are employed. researchgate.net

A significant aspect of the radical chemistry of trifluoromethyl-containing compounds is the generation of the trifluoromethyl radical (CF₃•). sioc-journal.cn This highly reactive and electrophilic radical is a key intermediate in numerous trifluoromethylation reactions. wikipedia.orgnih.gov Various reagents and methods have been developed to generate CF₃•, including the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of an oxidant. nih.gov

The CF₃• radical is pyramidal with a significant inversion barrier and is more reactive than the methyl radical. wikipedia.org It readily adds to unsaturated systems and can abstract hydrogen atoms from suitable donors. rsc.org For instance, it reacts with styrene (B11656) with a reactivity 440 times greater than the methyl radical. wikipedia.org The generation of CF₃• can also be achieved through electrochemical methods, such as the anodic oxidation of sodium triflinate. researchgate.net Biocatalytic methods for generating CF₃• are also emerging, utilizing enzymes to perform enantioselective trifluoromethylations. nih.govchemrxiv.org

Table 1: Selected Reagents for Trifluoromethyl Radical Generation

| Reagent | Method of Activation | Reference |

|---|---|---|

| Iodotrifluoromethane (CF₃I) | Photochemical or with triethylborane | wikipedia.org |

| Bromotrifluoromethane (B1217167) (CF₃Br) | Thermal or photochemical | wikipedia.org |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | With an oxidizing agent (e.g., tBuOOH/Cu(II)) | wikipedia.orgnih.gov |

| Bis(trifluoroacetyl) peroxide | Thermal or photochemical | wikipedia.org |

The trifluoromethylsulfinyl radical (CF₃S(O)•) is another key reactive intermediate that can be generated from precursors like this compound. researchgate.net High-vacuum flash pyrolysis of sulfoxides such as CF₃S(O)X (where X can be CF₃, Cl, or PhO) has been used to generate CF₃S(O)• in the gas phase. researchgate.net

Computational studies suggest that in the CF₃S(O)• radical, the spin density is distributed between the sulfur and oxygen atoms. researchgate.net Mechanistic studies have shown that reagents can be designed to undergo homolytic cleavage to generate the CF₃S(O)• radical. nih.govacs.org This radical can then participate in various transformations, including the trifluoromethylsulfinylation of arenes. nih.govacs.orgresearchgate.net Under UV irradiation, the CF₃S(O)• radical can isomerize to the oxathiyl radical (CF₃OS•). researchgate.net

Addition Reactions to Unsaturated Hydrocarbons

Unsaturated hydrocarbons, containing carbon-carbon double or triple bonds, are susceptible to addition reactions. vedantu.comvaia.comuomustansiriyah.edu.iq In such reactions, the multiple bond is broken, and new single bonds are formed with the adding reagent. vaia.comyoutube.com this compound, given its electrophilic nature and the potential to generate radical species, can participate in addition reactions with unsaturated hydrocarbons like alkenes and alkynes.

The electrophilic sulfur atom can be attacked by the π-electrons of the double or triple bond, leading to an initial adduct which can then be intercepted by the bromide ion or other nucleophiles present in the reaction mixture. Alternatively, under radical conditions, the addition of a CF₃• or CF₃S(O)• radical to the unsaturated bond can initiate a reaction cascade. The specific outcome of the reaction depends on the reaction conditions and the nature of the unsaturated substrate.

Cycloaddition Reactivity with Perfluoroalkylsulfinyl Olefins

The reaction of perfluoroalkyl vinyl sulfoxides can lead to both terminal and internal addition of an aryl group. Terminal addition followed by β-elimination yields the expected arylated perfluoroalkyl vinyl sulfoxide (B87167). mdpi.com However, internal addition can lead to the formation of styrenes through the elimination of the palladium species and the perfluoroalkylsulfinyl group, a process potentially facilitated by the formation of stable palladium-sulfur bonds. researchgate.netmdpi.com

Table 1: Examples of Related Cross-Coupling and Cycloaddition Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Trifluoromethyl/tridecafluorohexyl vinyl sulfoxides + Aryl iodides | Palladium(II) acetate (B1210297) | E-1-aryl-2-perfluoroalkyl vinyl sulfoxides | researchgate.net |

| Aryldiazonium salts + Perfluoroalkyl alkenes | Pd(OAc)₂, Methanol, 40 °C | Long-chain perfluoroalkyl-substituted aromatic compounds | mdpi.com |

| Carborane-functionalized alkynes | Cobalt catalyst | Dendritic molecule with multiple carborane clusters | mdpi.com |

| Isatin-derived azomethine ylides + Alkynes | BINOL-derived phosphoric acid | Chiral spiro-pyrrolidines | nih.gov |

Halogen Exchange and Disproportionation Reactions

Halogen exchange reactions are fundamental in organometallic chemistry for converting organic halides into organometallic products. sci-hub.se While specific data on halogen exchange involving the bromine atom of trifluoromethanesulfonyl bromide is scarce in the reviewed literature, general principles suggest its possibility. For instance, iron-catalyzed halogen exchange has been reported for trifluoromethyl arenes, converting C-F bonds to other carbon-halogen bonds. sci-hub.se

Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different compounds, one with a higher and one with a lower oxidation state. mdpi.com For sulfinyl halides, disproportionation is a known process. For example, trifluoromethanesulfinyl bromide (CF₃S(O)Br), which is unstable at room temperature, readily disproportionates. wikipedia.org Although trifluoromethanesulfonyl bromide (CF₃SO₂Br) is a sulfonyl halide, the reactivity of the related sulfinyl halide suggests that under certain conditions, disproportionation reactions involving the sulfur-bromine bond could be possible.

Oxidative and Reductive Transformations of the Sulfinyl Group

The term "sulfinyl group" in the context of "this compound" is ambiguous. Assuming the compound is trifluoromethanesulfonyl bromide (CF₃SO₂Br), it contains a sulfonyl group (-SO₂-), not a sulfinyl group (-SO-). However, transformations involving the sulfur center are crucial to its chemistry.

Oxidative Transformations:

The oxidation of related sulfur compounds is well-documented. For instance, trifluoromethanesulfenyl bromide (CF₃SBr) can be oxidized to trifluoromethanesulfonyl bromide (CF₃SO₂Br) using oxidizing agents. The oxidation of bromide ions at platinum electrodes has also been studied, proceeding through the formation of bromine and then the tribromide anion. researchgate.netmdpi.com While these are not direct oxidations of the sulfonyl group in CF₃SO₂Br, they represent relevant oxidative processes in this chemical space. The oxidation of trifluoromethyl aryl sulfides to the corresponding sulfoxides and sulfones can be achieved using hydrogen peroxide, with the reaction's selectivity being influenced by the solvent. rsc.org

Reductive Transformations:

The reduction of sulfonyl halides is a key reaction. Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can be reduced by various agents, including zinc dust and potassium iodide, to yield potassium trifluoromethanesulfinate. sci-hub.se This transformation highlights the reactivity of the sulfur-halogen bond in sulfonyl halides and is a critical step in the synthesis of other trifluoromethyl-containing compounds. The use of CF₃SO₂Cl in reductive conditions to generate trifluoromethyl radicals for addition to alkenes and arenes is also a significant area of its chemistry. beilstein-journals.org This process involves the reductive cleavage of the S-C bond rather than a direct reduction of the sulfonyl group itself.

Table 2: Summary of Related Oxidative and Reductive Transformations

| Starting Material | Reagent/Conditions | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfenyl bromide (CF₃SBr) | Oxidation | Trifluoromethanesulfonyl bromide (CF₃SO₂Br) | Oxidation | |

| Trifluoromethyl aryl sulfides | H₂O₂ | Trifluoromethyl aryl sulfoxides/sulfones | Oxidation | rsc.org |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Zinc dust, Potassium iodide | Potassium trifluoromethanesulfinate | Reduction | sci-hub.se |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Reductive conditions (e.g., with a photocatalyst) | Trifluoromethylated alkanes/arenes | Reductive generation of CF₃ radical | beilstein-journals.org |

Iv. Applications in Advanced Organic Synthesis

Trifluoromethylation Reagent Capabilities

While bromosyl(trifluoro)methane is not a direct trifluoromethylating agent in the same vein as reagents like CF₃I or Ruppert-Prakash reagents, its chemistry is linked to trifluoromethylation. acs.orgwikipedia.org The trifluoromethyl group (CF₃) is a highly sought-after moiety in medicinal and agricultural chemistry due to its unique electronic properties and lipophilicity, which can enhance the biological activity of molecules. beilstein-journals.orgacs.org

The utility of this compound can be contextualized within the broader field of trifluoromethylation. Reagents for trifluoromethylation are generally categorized as nucleophilic, electrophilic, or radical sources of the CF₃ group. beilstein-journals.org For instance, (Phen)Cu-CF₃ is a stable, single-component reagent used for the trifluoromethylation of aryl iodides under mild conditions. sigmaaldrich.com Other notable reagents include Togni reagents, Umemoto reagents, and sodium trifluoromethanesulfinate (CF₃SO₂Na), which can act as a source of trifluoromethyl radicals. acs.orgbeilstein-journals.orgmdpi.com

In some reaction pathways, intermediates related to this compound can be involved in processes that ultimately lead to trifluoromethylated products. For example, the deoxygenation of CF₃S(O)Br can form CF₃SBr, which can then be a precursor in reactions that may involve the transfer of a trifluoromethylthio group, a related but distinct transformation from direct trifluoromethylation. sorbonne-universite.fr

Role as a Brominating Agent

This compound can serve as a source of bromine in certain chemical reactions. Bromination is a fundamental transformation in organic synthesis, allowing for the introduction of a bromine atom, which can then be further functionalized. youtube.com

The reactivity of this compound as a brominating agent is influenced by the other functional groups present in the molecule. In some instances, it has been observed to undergo deoxygenation to form trifluoromethylsulfenyl bromide (CF₃SBr) through a classic H+/Br– system. sorbonne-universite.fr This in situ generation of a brominating species highlights its potential utility in reactions where a controlled release of bromine is required.

The broader context of bromination of aromatic compounds includes a variety of reagents and conditions, from molecular bromine with a Lewis acid to N-bromosuccinimide (NBS) under various catalytic systems. organic-chemistry.org The specific applications and selectivity of this compound as a brominating agent are an area of ongoing research.

Trifluoromethylsulfinylation Applications

One of the primary applications of this compound is as a reagent for trifluoromethylsulfinylation, which is the introduction of the trifluoromethylsulfinyl group, -S(O)CF₃, into organic molecules. googleapis.com This functional group is highly lipophilic and has found use in the design of biologically active compounds. googleapis.com

This compound can be generated in situ from trifluoromethanesulfinic acid (CF₃S(O)OH) followed by an SN2-type bromination. sorbonne-universite.fr It can then react with various nucleophiles to afford trifluoromethylsulfinylated products. The electrophilic nature of the sulfur atom in CF₃S(O)Br makes it susceptible to attack by nucleophiles.

Recent advancements in trifluoromethylsulfinylation have also explored other reagents. For instance, N-hydroxyphthalimide-O-trifluoromethanesulfinate has been developed for the direct trifluoromethylsulfinylation of arenes. nih.govacs.org Mechanistic studies, including DFT calculations, suggest that these reactions can proceed through the generation of a CF₃S(O) radical. nih.govacs.org The development of such reagents provides alternative strategies for the synthesis of trifluoromethylsulfinylated compounds. researchgate.net

Utility in the Construction of Fluorinated Building Blocks

The reactions mediated by this compound provide access to a variety of fluorinated compounds that can serve as valuable building blocks in organic synthesis. sigmaaldrich.comossila.com Fluorinated building blocks are crucial for the development of new pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by fluorine atoms. sigmaaldrich.comossila.commdpi.com

The products of trifluoromethylsulfinylation reactions, for example, are themselves important fluorinated building blocks. These can be further elaborated to create more complex molecules. The introduction of the -S(O)CF₃ group can significantly alter the physical and chemical properties of a molecule, including its lipophilicity and metabolic stability. beilstein-journals.org

The synthesis of fluorinated building blocks is a broad field encompassing many strategies, including deoxyfluorination and halofluorination reactions. beilstein-journals.org For example, the halofluorination of cyclic olefins can produce a range of fluorine-containing small molecules. beilstein-journals.org The chemistry of this compound contributes to this field by providing a route to compounds containing the trifluoromethylsulfinyl group.

Regioselectivity and Stereochemical Control in CF₃S(O)Br-Mediated Syntheses

Achieving regioselectivity and stereochemical control is a central goal in modern organic synthesis. uwindsor.ca In the context of reactions involving this compound and related species, controlling the site of reaction and the stereochemical outcome is crucial for the synthesis of complex target molecules.

While specific studies on the regioselectivity and stereochemical control of this compound are emerging, the broader field of asymmetric synthesis involving fluorinated groups provides valuable insights. For example, asymmetric trifluoromethylthiolation reactions have been developed using chiral catalysts to control the enantioselectivity of the C-S bond formation. nih.govbeilstein-journals.org These methods often employ chiral ligands or phase-transfer catalysts to create a chiral environment around the reacting species. beilstein-journals.orgosaka-u.ac.jp

In trifluoromethylsulfinylation reactions, the development of chiral reagents or catalysts is an active area of research. The synthesis of diastereomerically pure trifluoromethanesulfinic acid derivatives has been achieved, which can then be used to transfer the trifluoromethylsulfinyl group with high stereoselectivity. researchgate.net For instance, the reaction of a chiral oxazolidinone with a trifluoromethylsulfinylating agent can lead to a single diastereomer. researchgate.net Such approaches are key to constructing chiral molecules containing the CF₃S(O) group for applications in drug discovery and development. rsc.org

The regioselectivity of these reactions is also a critical consideration. For example, in the trifluoromethylsulfinylation of aromatic compounds, the position of substitution on the aromatic ring can be influenced by the electronic nature of the substituents already present. nih.govacs.org

Interactive Data Table: Applications of this compound and Related Reagents

| Application | Reagent/System | Substrate Type | Product Type | Key Features |

| Trifluoromethylsulfinylation | This compound (CF₃S(O)Br) | Nucleophiles | Trifluoromethylsulfinylated compounds | Introduction of the -S(O)CF₃ group. |

| Bromination | This compound (CF₃S(O)Br) | Various | Brominated compounds | Can act as a source of bromine. |

| Trifluoromethylation | (Phen)Cu-CF₃ | Aryl iodides | Trifluoromethylated arenes | High yield, mild conditions. sigmaaldrich.com |

| Trifluoromethylsulfinylation | N-hydroxyphthalimide-O-trifluoromethanesulfinate | Arenes | CF₃S(O)-substituted arenes | Proceeds via a CF₃S(O) radical. nih.govacs.org |

| Asymmetric Trifluoromethylthiolation | Chiral Selenide Catalysts | Alkenes | Chiral CF₃S-substituted compounds | High regio-, enantio-, and diastereoselectivity. nih.gov |

V. Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to reveal the structure and electronic environment of a molecule. For fluorinated compounds like bromotrifluoromethane (B1217167), NMR is particularly insightful.

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, Fluorine-19 NMR spectroscopy is an exceptionally effective tool for analyzing organofluorine compounds. alfa-chemistry.com The ¹⁹F NMR spectrum of bromotrifluoromethane is characterized by a single sharp resonance, indicative of the chemical equivalence of the three fluorine atoms. The chemical shift (δ) is a sensitive indicator of the local electronic environment. alfa-chemistry.com For bromotrifluoromethane, the ¹⁹F chemical shift has been reported, providing a key reference point for the trifluoromethyl group bonded to a bromine atom. oup.com The chemical shift values can be influenced by factors such as the solvent and temperature. alfa-chemistry.com

Table 1: Representative ¹⁹F NMR Chemical Shift for Bromotrifluoromethane

| Compound | Chemical Shift (δ) in ppm (Reference: CFCl₃) |

|---|

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of bromotrifluoromethane, a single signal is observed, confirming the presence of a single carbon environment. nih.gov This signal is split into a quartet due to the coupling between the carbon-13 nucleus and the three directly attached fluorine-19 nuclei (¹JC-F). This carbon-fluorine coupling is a characteristic feature and provides valuable structural information. bhu.ac.in The chemical shift of the carbon atom is influenced by the electronegative fluorine and bromine atoms.

Table 2: ¹³C NMR Spectroscopic Data for Bromotrifluoromethane

| Parameter | Value (approximate) |

|---|---|

| Chemical Shift (δ) | ~120.7 ppm nih.gov |

While bromotrifluoromethane itself is devoid of hydrogen atoms and thus inactive in ¹H NMR spectroscopy, this technique is indispensable for characterizing its hydrogenated derivatives. For instance, in the case of bromodifluoromethane (B75531) (CHBrF₂), a potential derivative, the ¹H NMR spectrum would be highly informative. The proton signal would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The chemical shift of this proton would be influenced by the adjacent electronegative bromine and fluorine atoms. The integration of the signal would correspond to the single proton, and the coupling constant would provide further structural detail.

Table 3: Predicted ¹H NMR Parameters for a Hydrogenated Derivative

| Compound | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and understanding molecular symmetry. core.ac.uk

Infrared (IR) absorption spectroscopy of bromotrifluoromethane reveals distinct bands corresponding to the stretching and bending vibrations of its chemical bonds. For a molecule to be IR active, a change in its dipole moment must occur during the vibration. nist.gov The most intense absorptions in the IR spectrum of CF₃Br are associated with the C-F stretching modes, given the high polarity of the carbon-fluorine bond. The molecule, belonging to the C₃ᵥ point group, has several fundamental vibrational modes that are active in the infrared. nist.govresearchgate.net Analysis of these vibrational frequencies allows for the unambiguous identification of the trifluoromethyl group and the carbon-bromine bond. nist.govresearchgate.net

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the change in polarizability of a molecule during a vibration. While some vibrations may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum, and vice-versa. For bromotrifluoromethane, the symmetric C-F stretching vibration is particularly strong in the Raman spectrum. By combining the data from both IR and Raman spectroscopy, a comprehensive vibrational assignment can be achieved, providing a complete picture of the molecule's vibrational framework. nih.gov

Table 4: Fundamental Vibrational Frequencies of Bromotrifluoromethane (CF₃Br)

| Symmetry | Mode | Description | Frequency (cm⁻¹) |

|---|---|---|---|

| A₁ | ν₁ | C-F symmetric stretch | 1085 nist.govresearchgate.net |

| A₁ | ν₂ | CF₃ symmetric deformation (umbrella) | 761 nist.govresearchgate.net |

| A₁ | ν₃ | C-Br stretch | 350 nist.govresearchgate.net |

| E | ν₄ | C-F asymmetric stretch | 1209 nist.govresearchgate.net |

| E | ν₅ | CF₃ asymmetric deformation (rocking) | 547 nist.govresearchgate.net |

Frequencies are for the gaseous state and are rounded. A₁ modes are active in both IR and Raman. E modes are active in both IR and Raman.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. The synthesis and characterization of trifluoromethyl hypobromite (B1234621) have been reported, and mass spectrometry was among the techniques used for its identification. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to an unknown compound by measuring the mass-to-charge ratio (m/z) with very high precision. spectroscopyonline.comucdavis.edu This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For trifluoromethyl hypobromite (CF₃OBr), HRMS would provide the exact mass of the molecular ion, which can be compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, fluorine, oxygen, and bromine. This comparison serves to confirm the elemental composition of the molecule.

Table 1: Theoretical Isotopic Masses for High-Resolution Mass Spectrometry of CF₃OBr

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹⁹F | 18.998403 |

| ¹⁶O | 15.994915 |

| ⁷⁹Br | 78.918337 |

Based on these isotopic masses, the theoretical exact masses of the two major isotopic molecular ions of trifluoromethyl hypobromite can be calculated.

Table 2: Calculated Exact Masses of CF₃OBr Molecular Ions for HRMS Analysis

| Molecular Ion | Constituent Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| [C¹⁹F₃¹⁶O⁷⁹Br]⁺ | ¹²C, 3 x ¹⁹F, ¹⁶O, ⁷⁹Br | 165.9105 |

The observation of signals at these precise m/z values in an HRMS spectrum would provide strong evidence for the presence of trifluoromethyl hypobromite and confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a specific ion selected from an initial mass spectrum. wikipedia.orglabmanager.com This method provides detailed structural information by revealing the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion of trifluoromethyl hypobromite would be isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

Table 3: Predicted Fragmentation Pathways and Major Fragment Ions of CF₃OBr in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|---|

| 166/168 | Cleavage of O-Br bond | [CF₃O]⁺ | 85.00 | Br |

| 166/168 | Cleavage of C-O bond | [OBr]⁺ | 94.91/96.91 | CF₃ |

| 85.00 | Cleavage of C-F bond | [CF₂O]⁺ | 66.00 | F |

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the CF₃ group, the oxygen atom, and the bromine atom, as well as their connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcovalentmetrology.commst.or.jp This method is ideal for separating and identifying individual components within a volatile mixture. nih.gov

In a hypothetical GC-MS analysis of a reaction mixture containing trifluoromethyl hypobromite, the compound would first travel through the GC column at a rate determined by its volatility and interaction with the stationary phase. The time it takes to exit the column is known as its retention time, which is a characteristic property under specific GC conditions. Upon entering the mass spectrometer, the eluted compound is ionized and fragmented, producing a mass spectrum that can be used for its identification.

Given the reactive nature of fluorinated hypohalites, special considerations for the GC column and injection system would be necessary to avoid decomposition. researchgate.net While a specific chromatogram for CF₃OBr is not available, the expected output would be a peak at a specific retention time, with the mass spectrum of that peak matching the known fragmentation pattern of trifluoromethyl hypobromite.

Electron Diffraction for Gas-Phase Molecular Structure Determination

Electron diffraction is a powerful technique for determining the precise geometrical structure of molecules in the gas phase. nih.govicdd.com By analyzing the scattering pattern of a beam of electrons that has passed through a gaseous sample, it is possible to calculate bond lengths, bond angles, and torsional angles with high accuracy.

While a dedicated electron diffraction study for trifluoromethyl hypobromite (CF₃OBr) has not been published, ab initio calculations have been performed to predict its molecular structure. acs.orgnih.gov These theoretical studies suggest an eclipsed conformation for CF₃OBr. Furthermore, experimental electron diffraction data for the closely related trifluoromethyl hypofluorite (B1221730) (CF₃OF) provides a valuable comparison. umich.eduamanote.com

Table 4: Theoretically Calculated and Comparative Experimental Structural Parameters for Trifluoromethyl Hypohalites

| Parameter | CF₃OBr (Theoretical) | CF₃OF (Experimental, Electron Diffraction) umich.edu |

|---|---|---|

| C-O Bond Length | Not explicitly stated | 1.395 ± 0.006 Å |

| O-X Bond Length (X=Br, F) | Not explicitly stated | 1.421 ± 0.006 Å |

| C-F Bond Length | Not explicitly stated | 1.319 ± 0.003 Å |

| C-O-X Angle (X=Br, F) | Not explicitly stated | 104.8 ± 0.6° |

| F-C-F Angle | Not explicitly stated | 109.4 ± 1.0° |

No Scientific Data Available for "Bromosyl(trifluoro)methane" (CF3SOBr)

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data on the chemical compound specified as "this compound" with the chemical formula CF3SOBr. The specified outline for an article on its computational and theoretical investigations cannot be fulfilled due to the absence of any published studies on this particular molecule.

Searches for "this compound" and its formula CF3SOBr did not yield any relevant results in scholarly databases. This suggests that the compound may be novel, has not yet been synthesized, or has not been the subject of computational or theoretical analysis.

It is important to note a potential issue with the provided nomenclature. The name "this compound" could be misinterpreted. While a PubChem entry exists for a compound with this name, its formula is given as CF3BrO, which lacks the sulfur atom present in the user-provided formula.

Conversely, a similarly named but structurally different compound, "Trifluoromethanesulfonyl bromide" (CF3SO2Br), is a known chemical with available research. However, this is a distinct compound from the one requested.

Given the strict adherence required to the subject of "this compound" (CF3SOBr), and the lack of any scientific information on this specific compound, the generation of an article detailing its computational and theoretical investigations is not possible.

Vi. Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations, a powerful tool for studying the movement and interaction of atoms and molecules over time, have not been reported for Bromosyl(trifluoro)methane. Such simulations would provide valuable insights into the compound's conformational flexibility, its behavior in different solvent environments, and its interactions with other molecules. The absence of these studies means that the dynamic properties of CF3SOBr at the atomic level remain purely speculative.

Analysis of Electronic Structure, Bonding Characteristics, and Charge Distribution

A detailed analysis of the electronic structure, bonding characteristics, and charge distribution of this compound is not available in the public domain. Quantum chemical calculations are essential for determining these fundamental properties, which include:

Molecular Orbital Analysis: Understanding the distribution and energy levels of electrons in the molecule.

Bonding Analysis: Characterizing the nature of the sulfur-oxygen, sulfur-bromine, and carbon-sulfur bonds.

Partial Atomic Charges: Determining the distribution of electron density across the molecule, which influences its polarity and reactivity.

Without such computational studies, a quantitative understanding of the electronic landscape of this compound is not possible.

Prediction and Interpretation of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a vital step in characterizing new compounds and aiding in the interpretation of experimental data. However, no computational studies have been published that predict the spectroscopic properties of this compound. These predictions would typically include:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which are crucial for identifying functional groups and the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting the 13C, 19F, and potentially 17O and 79/81Br NMR spectra, which are fundamental for structural elucidation.

Electronic Transitions: Corresponding to UV-Visible spectra, providing information about the electronic energy levels.

The lack of these theoretical spectroscopic data hinders the definitive identification and characterization of this compound by experimental spectroscopists.

Vii. Future Research Directions and Emerging Paradigms in Bromosyl Trifluoro Methane Chemistry

Catalytic Applications and Development of More Sustainable Synthetic Routes

Future research will likely focus on harnessing Bromosyl(trifluoro)methane as a novel catalytic species or developing green synthetic pathways for its production. The demand for sustainable chemical processes necessitates moving away from stoichiometric reagents and high-energy inputs.

Catalytic Potential: The inherent reactivity of the Br=O bond, influenced by the electron-withdrawing trifluoromethyl group, could be exploited in catalytic cycles. Researchers may investigate its potential in oxidation reactions, where the bromosyl group could act as an oxygen-atom transfer agent. Furthermore, its application in methane (B114726) conversion is a compelling, albeit challenging, prospect. Recent advancements in converting methane to valuable chemicals like formaldehyde (B43269) using sunlight-powered catalysts hku.hk or hybrid enzyme-zeolite systems at room temperature mit.edu highlight a trend towards milder reaction conditions. Future studies could explore if this compound or its derivatives could participate in or inspire new catalytic systems for C-H activation and functionalization of hydrocarbons like methane. hku.hknih.gov

Sustainable Synthesis: The development of more sustainable synthetic routes for fluorinated compounds is a key goal in green chemistry. mdpi.com Traditional methods often rely on harsh reagents. Future work on this compound would need to prioritize environmentally benign synthesis. This could involve biocatalytic approaches or photoredox catalysis, which utilize visible light to drive chemical transformations under mild conditions. rsc.orguni-regensburg.de The development of catalysts that are robust, cost-effective, and stable, such as those based on transition metal oxides or complex multi-oxide supports, will be crucial. nih.govnih.gov

Table 1: Comparison of Methane Conversion Catalyst Performance This table presents data for existing catalysts as a benchmark for potential future development of this compound-based systems.

| Catalyst System | Reaction Conditions | Primary Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| [Vo]-Cu-WO₃ | Visible Light, Ambient Temp. | Formaldehyde | ~100% | hku.hk |

| Iron-modified aluminum silicate (B1173343) + Alcohol oxidase | Room Temp., Atmospheric Pressure | Formaldehyde / Urea-formaldehyde resin | High | mit.edu |

| Pd/La-Ce-Zr-Al | >250 °C | CO₂ (Complete Oxidation) | 100% | nih.gov |

Exploration of Novel Reactivity Modes and Cross-Coupling Methodologies

The unique electronic properties of this compound suggest it could exhibit reactivity patterns distinct from conventional trifluoromethylating agents or organobromides.

Novel Reactivity: The combination of a trifluoromethyl group and a bromosyl functionality on a single carbon atom is rare. Research would be needed to understand its fundamental reactivity. It could potentially act as a source for trifluoromethyl radicals (•CF3), electrophilic trifluoromethyl cations ("CF3+"), or even undergo reactions involving the Br=O bond. Its reactivity would be compared against established reagents like Umemoto's or Togni's reagents, which are known sources for electrophilic or radical trifluoromethyl groups. researchgate.netabcr.com

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in drug discovery and materials science. mdpi.com Given its organobromide character, this compound could be investigated as a coupling partner. A key research question would be whether the bromosyl group remains intact during the catalytic cycle or participates in the reaction. The versatility of Suzuki-type reactions, which can couple alkyl trifluoroborates with acid fluorides rsc.org or be used in the synthesis of complex cyclopeptides mdpi.com, provides a robust framework for exploring the potential of new reagents. The use of trifluoroborates as stable and versatile coupling partners in Suzuki reactions could serve as a model for developing applications for this compound. frontierspecialtychemicals.com

Table 2: Overview of Relevant Cross-Coupling Reactions for Future Investigation This table outlines established cross-coupling methodologies that could be adapted to explore the reactivity of this compound.

| Reaction Name | Typical Electrophile | Typical Nucleophile | Catalyst | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide (e.g., Ar-Br) | Organoboron Compound | Palladium | C-C | mdpi.comuwindsor.ca |

| Buchwald-Hartwig | Organohalide (e.g., Ar-Br) | Amine, Alcohol, Thiol | Palladium | C-N, C-O, C-S | mdpi.com |

| NHC/Photoredox Dual Catalysis | Acid Fluoride | Alkyl Trifluoroborate | Iridium/NHC | C-C (Acyl) | rsc.org |

| Nickel/Photoredox Thioetherification | Aryl Bromide | Thiol | Nickel/Visible Light | C-S | uni-regensburg.de |

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the reaction mechanisms of a novel and potentially unstable compound like this compound would be impossible without advanced analytical techniques. In situ monitoring allows for the direct observation of reactive intermediates and the elucidation of kinetic profiles.

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy would be the preeminent tool for studying its chemistry. The ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, making it ideal for tracking the conversion of CF3-containing reactants into products in real-time. nih.gov This technique has been successfully used to monitor enzymatic reactions involving trifluoromethylated nucleotides nih.gov and to follow the progress of rapid photonickel cross-coupling reactions. uni-regensburg.de

For extremely fast reactions, stopped-flow (SF) techniques combined with NMR or infrared (IR) spectroscopy would be essential. SF-NMR and SF-FT-IR can capture data on reactions with half-lives in the millisecond range, providing crucial mechanistic insights that would otherwise be missed. azom.com These methods could be used to detect transient intermediates formed from this compound, helping to confirm its reaction pathways.

Integration with Chemoinformatics and Machine Learning for Predictive Chemistry

Before embarking on extensive and potentially hazardous laboratory synthesis, computational methods can provide invaluable predictions about the properties and reactivity of this compound. Chemoinformatics and machine learning (ML) are transforming chemical research from a trial-and-error process to a predictive science. nih.govnih.gov

ML models can be trained on large datasets of known compounds to predict various properties. researchgate.net For this compound, ML could be used to:

Predict Stability and Bond Energies: An ML model, trained on a dataset of metal-trifluoromethyl bond dissociation energies, achieved high accuracy (R² of 0.951), demonstrating the power of these methods in predicting the stability of novel compounds. dntb.gov.ua A similar approach could estimate the stability of the C-Br and Br=O bonds in this compound.

Forecast Reaction Outcomes: ML algorithms are increasingly used to predict the products and yields of chemical reactions, including complex processes like Minisci late-stage functionalization. globalauthorid.com This could help identify the most promising reaction conditions for utilizing this compound.

Simulate Spectroscopic Data: Predicting NMR spectra can aid in the identification of compounds and the interpretation of experimental results.

These predictive models, which often combine molecular fingerprints with chemical descriptors, offer a powerful way to guide experimental efforts, saving time and resources. nih.govdntb.gov.ua

Role in Advanced Materials Science and Specialty Chemical Synthesis

Should this compound prove to be a viable synthetic target, it could find applications as a unique building block in materials science and as a specialized reagent.

Advanced Materials: The incorporation of fluorine-containing groups into organic frameworks can impart unique electronic, optical, and thermal properties. frontierspecialtychemicals.com The dual functionality of this compound could allow for its use in creating novel polymers or functional materials. Its ability to potentially undergo orthogonal reactions—one type involving the organobromide moiety and another involving the bromosyl group—could make it a valuable cross-linking agent or monomer. The study of how nanoparticles evolve and interact with substrates is crucial for designing new materials, and understanding how a reactive molecule like this compound might modify surfaces would be a key area of research. openaccessjournals.com

Specialty Chemicals: The synthesis of complex molecules often requires highly specialized reagents. sigmaaldrich.com this compound could serve as a niche reagent for introducing the trifluoromethyl group under specific conditions not accessible with current methods. Reagents for chemical synthesis are constantly evolving, with a focus on ease of handling and improved reactivity. abcr.com If its reactivity can be controlled, this compound could join the arsenal (B13267) of reagents used for late-stage functionalization, a critical process in the development of pharmaceuticals and agrochemicals.

Q & A

Q. What are the standard synthetic protocols for bromotrifluoromethane, and how can purity be validated?

Bromotrifluoromethane (CBrF₃) is typically synthesized via halogen-exchange reactions, such as substituting chlorine in chlorofluoromethanes with bromine using catalysts like nickel bromide. For example, anhydrous magnesium chloride and nickel bromide can facilitate cross-coupling reactions with bromobenzene derivatives under controlled conditions . Post-synthesis, purity is validated using gas chromatography (GC) paired with mass spectrometry (MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for structural confirmation, with characteristic peaks for CBrF₃ observed at δ -63 ppm (¹⁹F) and δ 120 ppm (¹³C) .

Q. What safety protocols are essential when handling bromotrifluoromethane in laboratory settings?

CBrF₃ is a non-flammable gas but poses risks due to asphyxiation and decomposition products (e.g., hydrogen fluoride). OSHA-compliant personal protective equipment (PPE) is mandatory: chemical-resistant gloves (e.g., nitrile), sealed goggles, and fume hoods for ventilation. Gas cylinders should be stored in well-ventilated areas, and leaks detected via halogen-specific sensors. Emergency protocols must include neutralization of acidic byproducts using calcium carbonate .

Q. Which analytical techniques are most effective for characterizing bromotrifluoromethane’s physicochemical properties?

- Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds (>200°C).

- Volatility : Gas chromatography (GC) with flame ionization detection (FID) to determine boiling points (-57.7°C) and vapor pressure (1.5 atm at 25°C).

- Spectroscopy : Fourier-transform infrared (FTIR) for C-F stretching vibrations (1,100–1,250 cm⁻¹) and Br-C-F bending modes .

Advanced Research Questions

Q. How can contradictory data on bromotrifluoromethane’s reaction yields be resolved in radical-mediated syntheses?

Discrepancies in radical reaction efficiencies (e.g., Minisci-type benzylation) often arise from competing side reactions (e.g., bromine abstraction vs. CF₃ radical stabilization). To mitigate this:

Q. What computational methods are suitable for predicting bromotrifluoromethane’s thermodynamic properties?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately calculates:

Q. How does bromotrifluoromethane’s reactivity differ in supercritical vs. liquid-phase conditions?

In supercritical CO₂ (scCO₂), CBrF₃ exhibits enhanced solubility and faster kinetics in fluorination reactions due to reduced dielectric constant. Key parameters:

- Pressure : >73 atm for scCO₂.

- Reaction Design : Use in situ IR to track C-F bond formation. Contrast with liquid-phase data to identify solvent effects on activation energy .

Data Contradiction Analysis

Q. Why do studies report varying ozone depletion potentials (ODP) for bromotrifluoromethane?

ODP values range from 0.6–1.2 due to differences in atmospheric lifetime measurements (45–90 years). Resolve discrepancies by:

Q. How to address inconsistencies in reported vibrational frequencies for CBrF₃?

FTIR peaks for C-F stretches vary by ±10 cm⁻¹ across studies due to instrument resolution (e.g., 4 cm⁻¹ vs. 1 cm⁻¹). Calibrate using reference spectra from NIST’s Chemistry WebBook and ensure sample purity >99.5% via GC-MS .

Methodological Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 148.910 g/mol | MS (EI) | |

| Boiling Point | -57.7°C | GC-FID | |

| C-F Stretching (FTIR) | 1,150 cm⁻¹ | FTIR (KBr pellet) | |

| Ozone Depletion Potential | 0.6–1.2 | GMI Model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.